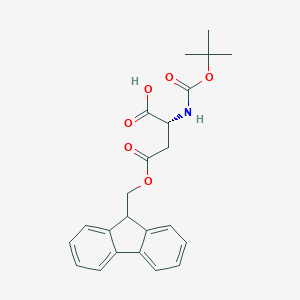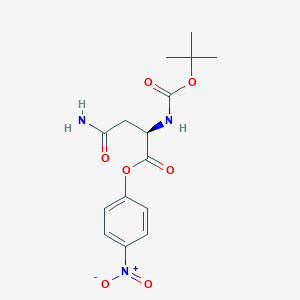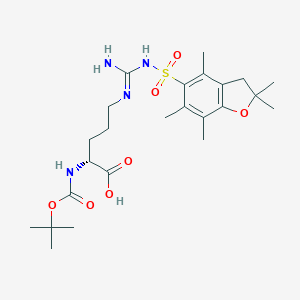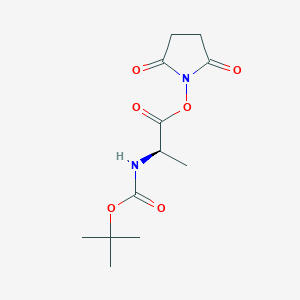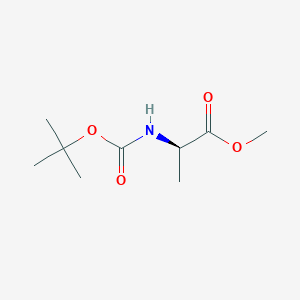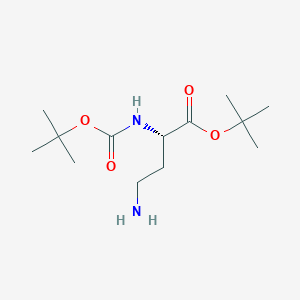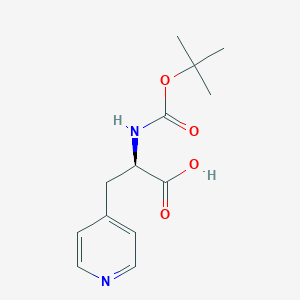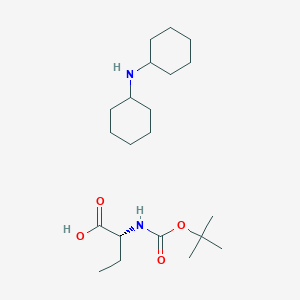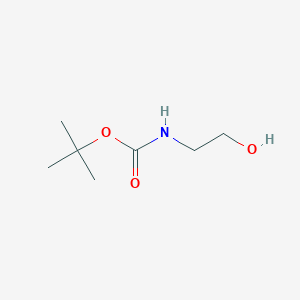
tert-Butyl N-(2-hydroxyethyl)carbamate
概要
説明
Tert-Butyl N-(2-hydroxyethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-Boc-ethanolamine is an amine-protected, difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, including membrane structure and metabolic processes.
Mode of Action
The compound acts as a protecting group for amines, particularly in the synthesis of phosphatidyl ethanolamines . It binds to the amine group, preventing it from reacting with other substances during the synthesis process . This protection is reversible, allowing the amine to be freed for subsequent reactions when needed .
Biochemical Pathways
The primary biochemical pathway involving N-Boc-ethanolamine is the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion .
Result of Action
The primary result of N-Boc-ethanolamine’s action is the successful synthesis of phosphatidyl ethanolamines . These compounds are essential components of cell membranes and play a role in various cellular functions.
Action Environment
The action of N-Boc-ethanolamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental impact has been studied, with research suggesting that small amounts of ethanolamine have no significant impact on plant health .
生化学分析
Cellular Effects
It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells . It is plausible that N-Boc-ethanolamine may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of phosphatidyl ethanolamines and ornithine
Dosage Effects in Animal Models
It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells in a dose-dependent manner .
Metabolic Pathways
N-Boc-ethanolamine is involved in the synthesis of phosphatidyl ethanolamines and ornithine
特性
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXCAZYUMDUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369791 | |
| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26690-80-2 | |
| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-ethanolamine in the synthesis of glycerophospholipids?
A: N-Boc-ethanolamine serves as a protected form of ethanolamine in the synthesis of glycerophosphoethanolamines []. The synthesis involves a multi-step process:
Q2: How does the incorporation of N-Boc-ethanolamine impact the properties of the synthesized polymers in the provided research?
A2: In the study by [Liu et al. (2007)][2], N-Boc-ethanolamine wasn't directly incorporated into the final polymer. Instead, it acted as an initiator during the ring-opening polymerization of cyclic carbonate monomers. Subsequent reactions and deprotection steps utilizing the N-(2-hydroxyethyl) carbamate functionality ultimately led to poly(carbonate-b-ester) copolymers with pendent carboxyl or hydroxyl groups. These functional groups significantly influenced the copolymers' self-assembly behavior in aqueous solutions, leading to micelle formation with potential applications in drug delivery.
Q3: What are the analytical techniques commonly employed to characterize compounds synthesized using N-Boc-ethanolamine?
A3: Various analytical techniques are used to characterize compounds derived from N-Boc-ethanolamine. In the context of the provided research articles, these include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds [, ].
- Fourier-transform infrared (FT-IR) Spectroscopy: This method helps identify functional groups present in the synthesized molecules [].
- Mass Spectrometry: This technique is used to determine the molecular weight and confirm the identity of the synthesized compounds [].
- UV-Vis Spectroscopy: This method is employed to study the optical properties of the synthesized compounds, particularly for applications like photodynamic therapy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
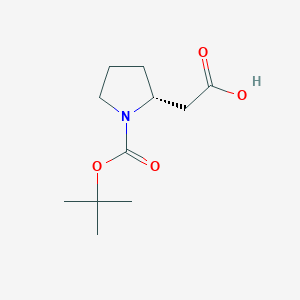
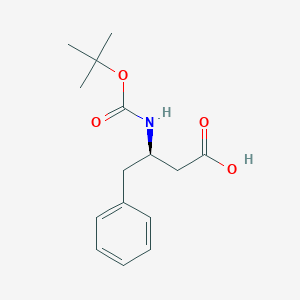
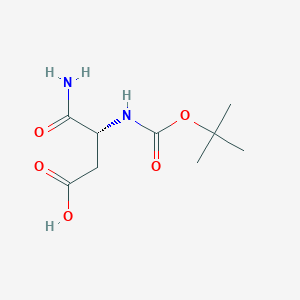
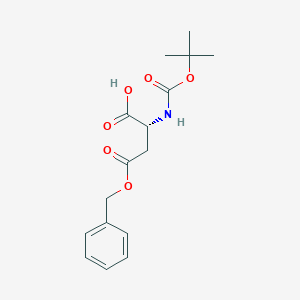
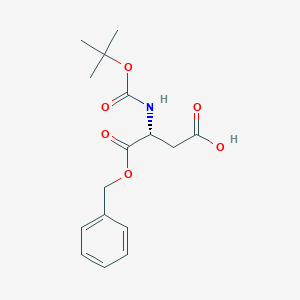
![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)
